3-硝基苯-1,2-二醇

概述

描述

3-Nitrobenzene-1,2-diol is a chemical compound obtained through various physical and chemical processes. It's a molecule of interest in several chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of similar nitrobenzene derivatives often involves processes such as sulfonation, nitration, and hydrolysis. For example, Zhang Chun-xia (2011) describes the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol through sulfonation and nitration processes, yielding 2-nitrobenzene-1,3-diol with a high purity of over 98.5% (Zhang, 2011).

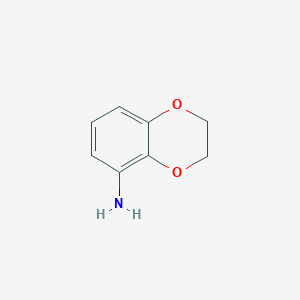

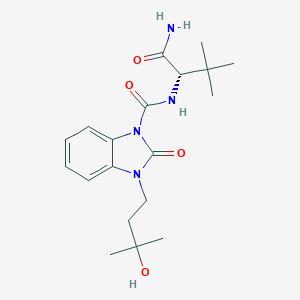

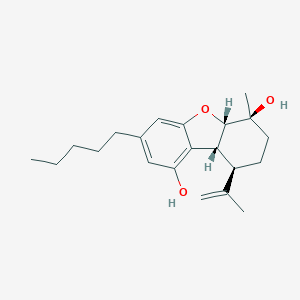

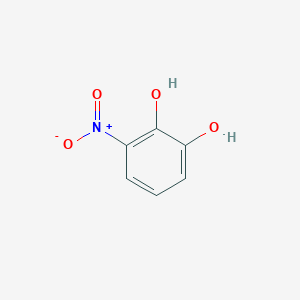

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite complex. For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, as studied by Caracelli et al. (2015), shows a chair conformation of the 1,3-dithiane ring with a nitrobenzene substituent occupying an equatorial position (Caracelli et al., 2015).

Chemical Reactions and Properties

Nitrobenzene compounds, including 3-Nitrobenzene-1,2-diol, engage in various chemical reactions. They are often involved in nucleophilic aromatic addition reactions, as shown in studies like that of Velzen et al. (2010), where 1,3,5-trinitrobenzene reacts with diazomethane (Velzen et al., 2010).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structures are key characteristics of nitrobenzene derivatives. For example, Mossakowska and Wójcik (2007) studied the thermal vibrations and melting point of 1-chloro-2-nitrobenzene, which is structurally related to 3-Nitrobenzene-1,2-diol (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are crucial in understanding 3-Nitrobenzene-1,2-diol. Studies like that of Bosch et al. (2022) provide insights into the intermolecular interactions and energies in structures of nitrobenzene derivatives (Bosch et al., 2022).

科学研究应用

化学化合物的合成:

- 3-硝基苯-1,2-二醇衍生物已被用于合成各种化学化合物。例如,2-硝基苯-1,3-二醇(一种相关化合物)用于合成 1,3-二甲氧基-2-硝基苯,展示了其在有机合成过程中的潜力 (张春霞,2011).

电化学研究:

- 对硝基苯衍生物(包括 3-硝基苯-1,2-二醇)的研究有助于理解电子附着过程和负离子的形成,这在电化学和材料科学中具有重要意义 (Asfandiarov 等人,2007).

环境修复:

- 3-硝基苯-1,2-二醇及其衍生物已被研究其在环境修复中的作用,例如使用零价铁还原合成废水中的硝基苯。这项研究对于处理工业废水和减轻环境污染至关重要 (Mantha 等人,2001).

材料科学:

- 在材料科学中,3-硝基苯-1,2-二醇的衍生物已被用于开发新的导电材料。例如,合成了具有 1,2-二醇基团官能化的聚烷基噻吩,用于电子和传感器技术中的潜在应用 (Li 等人,1999).

分析化学:

- 该化合物还参与了与分析化学相关的研究,例如提取阳离子进入硝基苯及其分析应用。这项研究有助于开发各种化学品的新分析方法 (Makrlík 和 Va Nura,1985).

作用机制

Target of Action

It is part of the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It is known that nitrobenzene derivatives can be degraded by bacteria through various strategies . One strategy involves the reduction of the nitro group to a phenylhydroxylamine, which can then be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo a mutase-catalyzed rearrangement to yield an aminophenol .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature .

安全和危害

3-Nitrobenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation .

属性

IUPAC Name |

3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWFDPEASWKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

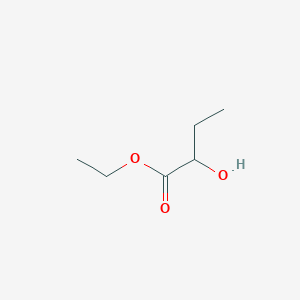

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901759 | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6665-98-1 | |

| Record name | 3-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6665-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)